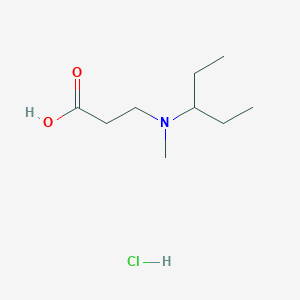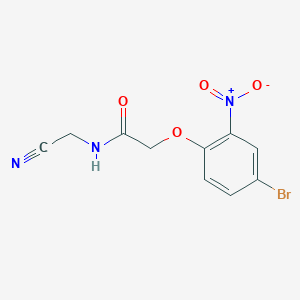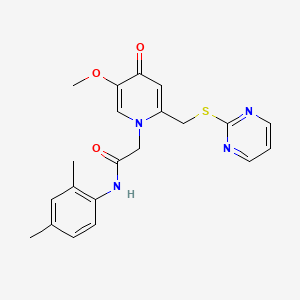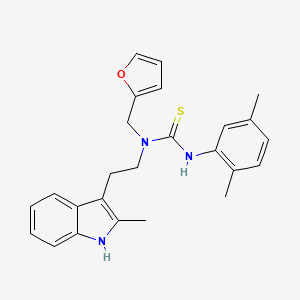![molecular formula C21H18FN5O2S B2875680 (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1324170-93-5](/img/structure/B2875680.png)
(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a chemical compound with the molecular formula C21H18FN5O2S. It is a derivative of benzo[d]thiazol-2-yl and piperidin-1-yl .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 423.47. More specific properties like melting point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Antimicrobial Activity
The thiazole moiety is a prominent feature in many biologically active compounds, including antimicrobial drugs. Thiazole derivatives have been shown to possess significant antibacterial and antifungal activities. This compound, with its thiazole and triazole rings, could potentially act as an antimicrobial agent, targeting a range of bacterial and fungal pathogens .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. The presence of the fluorobenzothiazol moiety could enhance the compound’s ability to interact with various tumor cell lines, potentially inhibiting their growth or inducing apoptosis .
Anti-inflammatory Activity
Compounds featuring thiazole rings have been associated with anti-inflammatory properties. This compound could be investigated for its potential to reduce inflammation, possibly by inhibiting inflammatory cytokines or through modulation of other key inflammatory pathways .
Neuroprotective Applications
The structural similarity of thiazoles to Vitamin B1 suggests that derivatives like this compound may have a role in neuroprotection. It could be explored for its potential to protect neuronal cells against damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease .
Antiviral Applications
Thiazole derivatives have also been found to have antiviral activities. The compound could be studied for its efficacy against various viral infections, possibly by interfering with viral replication or assembly processes .
Antidiabetic Activity
Some thiazole derivatives have shown promise in the treatment of diabetes. This compound could be researched for its potential antidiabetic effects, perhaps by influencing insulin release or by improving insulin sensitivity .
Future Directions
Mechanism of Action
Target of Action
Compounds containing similar structures such as imidazole and thiazole have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects.
Mode of Action
Based on the structural similarities with other compounds, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, including inflammatory pathways, oxidative stress pathways, and cell signaling pathways .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .
properties
IUPAC Name |
[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-16-7-4-8-18-19(16)24-21(30-18)29-15-9-11-26(12-10-15)20(28)17-13-23-27(25-17)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZSOYRKDWHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

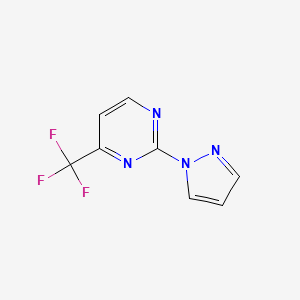
![7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875600.png)
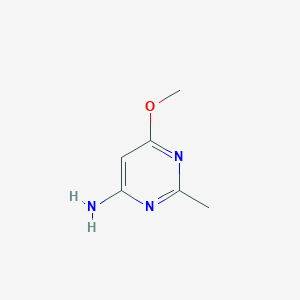
![[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]-(6-methylsulfanylpyridin-2-yl)methanone](/img/structure/B2875604.png)
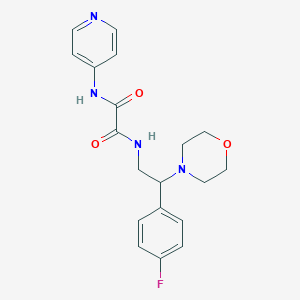
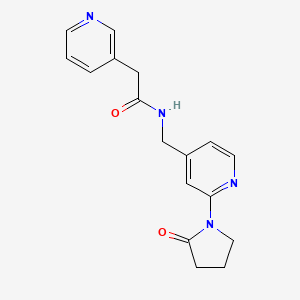
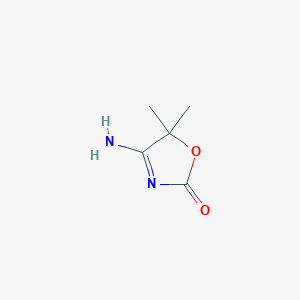
![3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2875609.png)
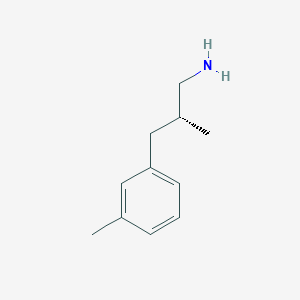
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
